Indoline-7-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

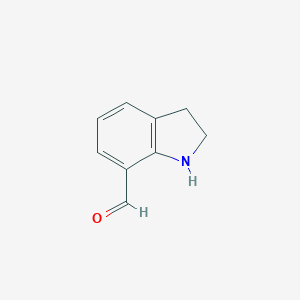

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJROBXXAXJAJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363222 | |

| Record name | 2,3-Dihydro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143262-21-9 | |

| Record name | 2,3-Dihydro-1H-indole-7-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143262-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline-7-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Indoline-7-carbaldehyde: A Technical Guide for Researchers

CAS Number: 143262-21-9

This technical guide provides a comprehensive overview of Indoline-7-carbaldehyde, also known as 2,3-dihydro-1H-indole-7-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential applications of this heterocyclic compound.

Chemical Identification and Properties

This compound is a derivative of indoline, featuring a carbaldehyde group at the 7th position of the indoline ring. Its core structure is a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 143262-21-9 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| IUPAC Name | 2,3-dihydro-1H-indole-7-carbaldehyde | |

| Synonyms | Indoline-7-carboxaldehyde | [1] |

| Predicted XlogP | 1.4 | [2] |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 148.07570 |

| [M+Na]⁺ | 170.05764 |

| [M-H]⁻ | 146.06114 |

| [M]⁺ | 147.06787 |

| Data sourced from predicted values.[2] |

Table 3: Experimental Spectroscopic Data for the Aromatic Analog, Indole-7-carboxaldehyde (CAS: 1074-88-0)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 9.98 (s, 1H, CHO), 8.15 (d, 1H), 7.85 (d, 1H), 7.25 (t, 1H), 7.15 (m, 1H), 6.65 (m, 1H) |

| ¹³C NMR | Not readily available |

| Mass Spectrometry (GC-MS) | Major fragments at m/z: 145, 116, 144 |

| Melting Point | 87-91 °C |

| Note: This data is for the aromatic analog and may differ significantly from the target compound, this compound.[3] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach can be inferred from the synthesis of other substituted indolines. A plausible synthetic route would involve the reduction of the corresponding indole, Indole-7-carboxaldehyde.

General Experimental Protocol: Reduction of Indole-7-carboxaldehyde

This protocol is a generalized procedure and may require optimization.

Materials:

-

Indole-7-carboxaldehyde

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Acetic acid

-

Methanol or another suitable solvent

-

Standard laboratory glassware and workup reagents

Procedure:

-

Dissolve Indole-7-carboxaldehyde in a suitable solvent such as methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium cyanoborohydride in the same solvent.

-

Add acetic acid dropwise to the reaction mixture to maintain a slightly acidic pH.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Applications

There is limited specific information available in the public domain regarding the biological activity or direct involvement of this compound in signaling pathways. The majority of research focuses on its aromatic counterpart, indole-3-carboxaldehyde, which has been shown to possess anti-inflammatory and other biological activities.

Indoline scaffolds, in general, are of significant interest in drug discovery due to their presence in numerous biologically active natural products and synthetic compounds.[4] They often serve as key intermediates in the synthesis of more complex molecules with therapeutic potential.[4]

Given the lack of specific data for this compound, its primary application for researchers would likely be as a chemical intermediate for the synthesis of novel indoline-based compounds for screening in various drug discovery programs.

References

Navigating the Indoline Scaffold: A Technical Guide to Indoline-7-carbaldehyde and its Aromatic Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of biologically active compounds. This guide provides a detailed technical overview of indoline-7-carbaldehyde, a key building block, and its closely related and more extensively studied aromatic analogue, indole-7-carboxaldehyde. Understanding the distinct properties and synthetic routes of these molecules is crucial for their effective application in drug discovery and development.

Distinguishing this compound from Indole-7-carboxaldehyde

It is imperative to distinguish between the saturated indoline and the aromatic indole core structures. This compound possesses a saturated five-membered ring fused to the benzene ring, while indole-7-carboxaldehyde features a fully aromatic pyrrole ring. This seemingly subtle difference in saturation significantly impacts the molecule's three-dimensional structure, reactivity, and ultimately its biological activity.

Molecular Structure and Properties

The fundamental properties of this compound and indole-7-carboxaldehyde are summarized below for direct comparison. These data are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | This compound | Indole-7-carboxaldehyde |

| Molecular Formula | C₉H₉NO[1] | C₉H₇NO[2] |

| Molecular Weight | 147.17 g/mol [1] | 145.16 g/mol [2] |

| CAS Number | 143262-21-9[1] | 1074-88-0[2] |

| Appearance | - | Yellow Crystalline Solid |

| SMILES | O=Cc1cccc2c1CCN2 | O=Cc1cccc2ncc[nH]12 |

| InChI | InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,6,10H,4-5H2 | InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. Below are representative synthetic procedures.

Synthesis of Indoline Derivatives (General Protocol)

Synthesis of Indole-7-carboxaldehyde

A common method for the synthesis of indole-7-carboxaldehyde is the oxidation of the corresponding alcohol, (1H-indol-7-yl)methanol.

Procedure: To a solution of (1H-indol-7-yl)methanol (8.0 g, 54.3 mmol) in 400 mL of dichloromethane, activated manganese(IV) oxide (85%, 41.0 g, 0.40 mol) is added. The reaction mixture is stirred at room temperature for 72 hours. Upon completion of the reaction, 200 mL of dichloromethane and 400 mL of methanol are added to the mixture, followed by filtration through a silica gel pad to remove solid impurities. The filtrate is then concentrated to yield the crude product, which can be further purified by silica gel column chromatography to afford 1H-indole-7-carboxaldehyde.

Application in Drug Discovery: A Conceptual Workflow

This compound and its indole analogue are valuable starting materials for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse chemical libraries for biological screening.

Caption: Synthetic workflow for drug discovery.

This generalized workflow illustrates how this compound or indole-7-carboxaldehyde can be utilized as a versatile starting material. Through various key chemical reactions, a library of intermediate compounds with diverse functionalities can be generated. These intermediates are then further elaborated or screened to identify novel, biologically active compounds for drug development. This strategic approach allows for the systematic exploration of chemical space around the privileged indoline/indole scaffold.

References

An In-depth Technical Guide on the Solubility and Stability of Indoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of indoline-7-carbaldehyde. Due to the limited publicly available data for this specific compound, this guide also includes information on closely related analogues, namely indole-7-carboxaldehyde and indole-3-carboxaldehyde, to provide a predictive framework. Furthermore, detailed experimental protocols are outlined to enable researchers to generate robust in-house data.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₉NO. Its structure consists of an indoline core substituted with a carbaldehyde group at the 7th position.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | Indole-7-carboxaldehyde | Indole-3-carboxaldehyde |

| Molecular Formula | C₉H₉NO | C₉H₇NO | C₉H₇NO |

| Molecular Weight | 147.17 g/mol | 145.16 g/mol [1][2] | 145.161 g/mol [3] |

| CAS Number | 143262-21-9 | 1074-88-0[1][2] | 487-89-8[3] |

| Melting Point | Not available | 87-91 °C[1] | 198 °C[3] |

| Appearance | Not available | Crystalline solid | Crystalline solid |

| Calculated logP | Not available | 1.498 (Crippen Method)[4] | Not available |

| Calculated Water Solubility (logS) | Not available | -2.74 (Crippen Method)[4] | Not available |

Solubility Data and Profiles

For the analogue, indole-3-carboxaldehyde, it is reported to be soluble in organic solvents like DMSO and dimethylformamide at approximately 30 mg/mL. It is sparingly soluble in aqueous buffers, and for maximum aqueous solubility, it is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer. In a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL. Aqueous solutions of indole-3-carboxaldehyde are not recommended for storage for more than one day.

Table 2: Solubility of Indole-3-carboxaldehyde

| Solvent | Solubility | Reference |

| DMSO | ~30 mg/mL | |

| Dimethylformamide | ~30 mg/mL | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |

It is anticipated that this compound will exhibit similar solubility characteristics, being more soluble in polar aprotic organic solvents and having limited solubility in aqueous solutions. To obtain precise quantitative data, experimental determination is necessary.

Stability Profile

Detailed stability data for this compound is not currently published. However, the stability of the indoline ring system and the reactivity of the aldehyde functional group can provide insights into its potential degradation pathways. A study on the degradation of the parent compound, indoline, showed that it could be completely degraded under anaerobic conditions in the presence of a microbial consortium within 33 hours.[6] This suggests that the indoline ring may be susceptible to microbial degradation.

The aldehyde group is known to be susceptible to oxidation, which would convert it to a carboxylic acid.[3] Therefore, this compound may be sensitive to oxidizing agents and potentially to air over prolonged periods.

To thoroughly understand the stability of this compound, a comprehensive stability testing program should be conducted according to established guidelines. This typically involves stress testing under various conditions to identify potential degradants and degradation pathways.

Table 3: Recommended Conditions for Stress Testing of this compound

| Stress Condition | Typical Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heat | Degradation of the indoline ring, reactions involving the aldehyde |

| Base Hydrolysis | 0.1 M NaOH, heat | Degradation of the indoline ring, reactions involving the aldehyde |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aldehyde to a carboxylic acid, oxidation of the indoline ring |

| Thermal Degradation | Elevated temperature (e.g., 60°C, 80°C) | General decomposition |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation, potentially leading to dimerization or other reactions |

Experimental Protocols

To generate the necessary solubility and stability data for this compound, the following experimental protocols are recommended.

A common and straightforward method for determining thermodynamic solubility is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

A comprehensive stability study involves subjecting the compound to various stress conditions and monitoring its degradation over time.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent systems (e.g., aqueous buffers of different pH, organic solvents). For solid-state stability, use the neat compound.

-

Stress Conditions: Expose the samples to the stress conditions outlined in Table 3. Include control samples stored under normal conditions (e.g., 25°C/60% RH) and protected from light.

-

Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; longer intervals for long-term stability).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from its degradation products.

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point.

-

Identify and, if possible, quantify the major degradation products.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.

-

Diagram 2: Logical Flow for Stability Assessment

Caption: Logical workflow for stability testing and analysis.

Conclusion

While specific experimental data for the solubility and stability of this compound is scarce, this guide provides a framework for researchers to approach its characterization. By leveraging data from analogous compounds and implementing the detailed experimental protocols provided, a robust understanding of its physicochemical properties can be established. This information is critical for its potential applications in research and drug development. It is strongly recommended that researchers generate their own experimental data for this compound to ensure accurate and reliable results for their specific applications.

References

- 1. Indole-7-carboxaldehyde 97 1074-88-0 [sigmaaldrich.com]

- 2. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. Indole-7-carboxaldehyde (CAS 1074-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cetjournal.it [cetjournal.it]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Indoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a saturated bicyclic heterocycle consisting of a benzene ring fused to a pyrrolidine ring, represents a cornerstone in medicinal chemistry and natural product synthesis. As a "privileged" structure, its versatile three-dimensional architecture has led to its incorporation into a vast array of biologically active molecules. This technical guide provides a comprehensive exploration of the discovery and historical development of indoline and its aromatic precursor, indole. We will delve into the seminal synthetic methodologies, present key quantitative data from historical and modern reports, and outline the evolution of their applications, particularly in the realm of drug discovery.

The Dawn of Indole Chemistry: From Natural Dyes to Synthetic Marvels

The story of indoline is intrinsically linked to its aromatic counterpart, indole. The initial forays into this class of compounds were driven by the desire to understand and synthesize the vibrant natural dye, indigo.

Adolf von Baeyer and the First Synthesis of Indole (1866)

The first synthesis of the parent indole ring is credited to Adolf von Baeyer in 1866. His pioneering work involved the reduction of oxindole, a derivative of indigo, using zinc dust. This foundational discovery laid the groundwork for the systematic exploration of this new class of heterocyclic compounds.[1]

The Baeyer–Emmerling Indole Synthesis (1869)

Building upon his initial success, Baeyer, in collaboration with Adolph Emmerling, developed a method for synthesizing indole from ortho-nitrocinnamic acid in 1869.[1][2] This reaction, involving reduction with iron powder in a strongly basic solution, provided a more direct route to the indole nucleus.[2]

Experimental Protocol: Baeyer–Emmerling Indole Synthesis (Conceptual)

While the original 1869 publication in Berichte der deutschen chemischen Gesellschaft lacks the detailed experimental protocols common today, the conceptual procedure involves the following steps:

-

Reduction: Ortho-nitrocinnamic acid is treated with a reducing agent, such as iron filings, in a basic medium. This step reduces the nitro group to a nitroso or hydroxylamino group.

-

Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization, where the nitrogen atom attacks the double bond of the acrylic acid side chain, followed by the loss of a water molecule to form a five-membered ring.

-

Decarboxylation: The resulting indole-2-carboxylic acid is then heated to induce decarboxylation, yielding the final indole product.

The workflow for this synthesis can be visualized as follows:

The Fischer Indole Synthesis (1883): A Paradigm Shift

The most significant and enduring method for indole synthesis was developed by Emil Fischer and Friedrich Jourdan in 1883.[3] The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3][4] This versatile and high-yielding reaction remains a cornerstone of indole chemistry to this day.

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole (Representative)

The following is a representative protocol for the synthesis of 2-phenylindole, a common example of the Fischer indole synthesis:

-

Formation of the Phenylhydrazone: Acetophenone (1 mole equivalent) and phenylhydrazine (1 mole equivalent) are heated together, often in the presence of a catalytic amount of acetic acid in a solvent like ethanol, to form acetophenone phenylhydrazone.[5]

-

Cyclization: The isolated and dried acetophenone phenylhydrazone is then mixed with a Lewis acid catalyst, such as anhydrous zinc chloride, and heated to a high temperature (e.g., 170 °C).[6] The reaction mixture becomes molten and then solidifies.

-

Workup: The solidified mass is treated with dilute hydrochloric acid and water to dissolve the zinc chloride. The crude 2-phenylindole is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline 2-phenylindole.[5]

The logical flow of the Fischer indole synthesis is depicted below:

| Synthesis Method | Year | Precursors | Catalyst/Reagents | Reported Yield | Reference |

| Baeyer's First Synthesis | 1866 | Oxindole | Zinc dust | Not specified in abstracts | [1] |

| Baeyer-Emmerling | 1869 | o-Nitrocinnamic acid | Iron powder, Base | Not specified in abstracts | [2] |

| Fischer Indole Synthesis | 1883 | Phenylhydrazine, Pyruvic acid | Acid | Low (for indole itself) | [7] |

| Fischer (2-Phenylindole) | Modern | Acetophenone, Phenylhydrazine | Zinc Chloride | 72-80% | [6] |

The Emergence of Indoline: The Saturated Analogue

Indoline, or 2,3-dihydroindole, emerged as a distinct chemical entity through the reduction of the more extensively studied indole ring. The saturation of the 2,3-double bond imparts a three-dimensional, non-planar geometry to the molecule, a feature that would later prove crucial for its biological activity.

Early Methods of Indole Reduction

Historical methods for the reduction of indole to indoline often suffered from low yields and the formation of polymeric byproducts, particularly under harsh acidic conditions.[8] One of the more successful early methods involved the use of zinc dust in the presence of a strong acid.

Experimental Protocol: Reduction of Indole to Indoline with Zinc and Phosphoric Acid (Dolby and Gribble, 1966)

A convenient and efficient method for the preparation of indoline from indole was reported by Dolby and Gribble in 1966, which overcame the polymerization issues of earlier methods.

-

Reaction Setup: Indole is mixed with zinc dust and 85% phosphoric acid.

-

Heating: The mixture is heated for 3-4 hours.

-

Workup: The reaction mixture is cooled, made basic with a strong base (e.g., NaOH), and the product is extracted with a suitable organic solvent (e.g., ether).

-

Purification: The solvent is removed under reduced pressure, and the resulting indoline can be further purified by distillation. This method was reported to produce indoline in 64-69% yield.[8]

The transformation from indole to indoline is a straightforward reduction:

| Reduction Method | Reagents | Reported Yield | Reference |

| Zinc and Phosphoric Acid | Zn, 85% H₃PO₄ | 64-69% | [8] |

| Catalytic Hydrogenation | H₂, Various catalysts | Variable, often with side reactions | [9] |

| Metal-Acid (historical) | Sn or Zn, HCl | Poor, significant polymerization | [8] |

Spectroscopic Characterization of Indoline

The structural elucidation of indoline in the mid-20th century was aided by the advent of spectroscopic techniques.

| Spectroscopic Technique | Characteristic Features of Indoline | Reference |

| UV-Vis Spectroscopy | Absorption maxima around 245 nm and 290 nm. | [10] |

| Infrared (IR) Spectroscopy | N-H stretching vibration around 3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. | Modern spectroscopic data |

| ¹H NMR Spectroscopy | Aromatic protons in the 6.5-7.2 ppm region, a triplet for the C2 protons around 3.0 ppm, a triplet for the C3 protons around 3.6 ppm, and a broad singlet for the N-H proton. | Modern spectroscopic data |

| ¹³C NMR Spectroscopy | Aromatic carbons in the 110-152 ppm region, C2 carbon around 30 ppm, and C3 carbon around 47 ppm. | Modern spectroscopic data |

The Rise of Indoline in Medicinal Chemistry

While indole-containing compounds have a long history in medicine (e.g., the antihypertensive reserpine and the anticancer vinca alkaloids), the pharmacological potential of the indoline core itself has been more recently and systematically explored.[9][11] The non-planar, sp³-rich structure of indoline allows for more specific and complex interactions with biological targets compared to its planar, aromatic counterpart.

A timeline of key developments in the application of indoline-based compounds in drug discovery is presented below:

-

Mid-20th Century: Early investigations into synthetic derivatives of natural indoline alkaloids.

-

Late 20th Century: Emergence of synthetic indoline-containing compounds with diverse biological activities, including cardiovascular and central nervous system effects.

-

21st Century: Intensive research into indoline derivatives as anticancer, anti-inflammatory, and antibacterial agents.[9]

Examples of Indoline-Containing Drug Candidates and Their Targets

| Drug/Compound Class | Therapeutic Area | Primary Target(s) |

| Sunitinib (related oxindole core) | Anticancer | VEGFR, PDGFR, c-KIT |

| Nintedanib | Anticancer, Antifibrotic | VEGFR, FGFR, PDGFR |

| Ropinirole (contains an indolinone) | Anti-Parkinson's | Dopamine D2/D3 receptors |

| Perindopril (metabolite contains indoline) | Antihypertensive | Angiotensin-Converting Enzyme (ACE) |

The development of these drugs often involves complex multi-step syntheses that build upon the foundational principles of indole and indoline chemistry established over the past century and a half.

Conclusion

From its origins in the structural elucidation of a natural dye to its current status as a privileged scaffold in modern drug discovery, the indoline core has had a rich and impactful history. The pioneering synthetic work of chemists like Baeyer and Fischer laid the essential groundwork for over a century of innovation. The transition from the planar indole to the three-dimensional indoline unlocked new possibilities for molecular design, enabling the development of highly specific and potent therapeutic agents. As synthetic methodologies continue to evolve, the versatile indoline scaffold is poised to remain a central theme in the future of medicinal chemistry and the development of novel therapeutics.

References

- 1. scielo.sld.cu [scielo.sld.cu]

- 2. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis [article.sapub.org]

- 5. ijnrd.org [ijnrd.org]

- 6. studylib.net [studylib.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. historyofscience.com [historyofscience.com]

- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Indole-7-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 1H-Indole-7-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned experimental dataset for 1H-Indole-7-carbaldehyde was not found in the searched databases, the expected chemical shifts can be predicted based on the standard values for indole and aromatic aldehyde moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Indole-7-carbaldehyde Solvent: CDCl₃ or DMSO-d₆

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.8 – 10.2 | Singlet (s) | Deshielded proton, characteristic of aldehydes. |

| Indole N-H | 8.0 – 12.0 | Broad Singlet (br s) | Chemical shift is highly dependent on solvent and concentration. |

| H-6 | 7.8 – 8.0 | Doublet (d) | Aromatic proton adjacent to the electron-withdrawing aldehyde group. |

| H-4 | 7.6 – 7.8 | Doublet (d) | Aromatic proton ortho to the indole nitrogen. |

| H-2 | 7.4 – 7.6 | Doublet of Doublets (dd) or Triplet (t) | Pyrrole ring proton. |

| H-5 | 7.2 – 7.4 | Triplet (t) | Aromatic proton. |

| H-3 | 6.5 – 6.7 | Doublet of Doublets (dd) or Triplet (t) | Pyrrole ring proton, typically the most shielded. |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indole-7-carbaldehyde Solvent: CDCl₃ or DMSO-d₆

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | 190 – 195 | Carbonyl carbon, highly deshielded. |

| C-7a | 135 – 138 | Quaternary carbon at the ring junction. |

| C-3a | 128 – 132 | Quaternary carbon at the ring junction. |

| C-7 | 125 – 130 | Aromatic carbon bearing the aldehyde group. |

| C-2 | 123 – 127 | Pyrrole ring carbon. |

| C-4 | 121 – 124 | Aromatic methine carbon. |

| C-6 | 120 – 123 | Aromatic methine carbon. |

| C-5 | 118 – 121 | Aromatic methine carbon. |

| C-3 | 102 – 105 | Pyrrole ring carbon, typically shielded. |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the strong carbonyl stretch of the aldehyde and the N-H stretch of the indole ring.

Table 3: Characteristic IR Absorption Bands for 1H-Indole-7-carbaldehyde

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3500 – 3300 | Medium |

| Aromatic C-H Stretch | 3100 – 3010 | Medium |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Medium, often appear as two distinct peaks |

| C=O Stretch (Aldehyde) | 1710 – 1685 | Strong, sharp |

| Aromatic C=C Bending | 1700 – 1500 | Medium |

Mass Spectrometry (MS)

Mass spectrometry data for 1H-Indole-7-carbaldehyde shows a clear molecular ion peak and characteristic fragmentation patterns.[1]

Table 4: GC-MS Data for 1H-Indole-7-carboxaldehyde Ionization Mode: Electron Ionization (EI)

| m/z Value | Relative Intensity | Assignment | Fragmentation Pathway |

| 145 | High | [M]⁺ | Molecular Ion |

| 144 | High | [M-H]⁺ | Loss of the aldehydic hydrogen radical |

| 116 | Medium | [M-CHO]⁺ | Loss of the formyl radical (CHO) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above.

NMR Spectroscopy Protocol

This protocol outlines standard procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of indole derivatives.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 1H-Indole-7-carbaldehyde.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

-

-

Instrument Setup & Calibration:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16, adjusted for sample concentration.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 256-2048 or more, depending on sample concentration, due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transform with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (Thin Film): Dissolve the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

ATR: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) in the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable compounds like 1H-Indole-7-carbaldehyde.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Filter the solution if any particulate matter is present.

-

Transfer the final solution to a 2 mL glass autosampler vial.

-

-

GC Method:

-

Injector: Split/splitless injector, typically set to 250-280°C.

-

Column: A non-polar capillary column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: A temperature gradient is used for separation, for example: initial temperature of 60°C, hold for 2 minutes, then ramp to 270°C at a rate of 10-20°C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Source Temperature: ~230°C.

-

Workflow Visualization

The logical process for characterizing a chemical compound using spectroscopy is outlined below.

Caption: Logical workflow for compound characterization using spectroscopic methods.

References

Theoretical and Computational Insights into Indoline-7-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction

Indoline-7-carbaldehyde, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry. As a derivative of indoline, it shares a structural kinship with a vast class of molecules that exhibit a wide array of biological activities. While its aromatic counterpart, indole-7-carbaldehyde, has been the subject of numerous studies, this compound (CAS 143262-21-9) remains a comparatively underexplored molecule.[1] This technical guide aims to provide a comprehensive overview of the theoretical and computational landscape of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its properties. In the absence of extensive experimental data, this paper leverages computational predictions and extrapolations from closely related and well-documented indoline and indole derivatives to illuminate the structural, electronic, and spectroscopic characteristics of this promising molecule.

Physicochemical and Computed Properties

Computational chemistry provides a powerful avenue for predicting the physicochemical properties of molecules, offering valuable insights in the absence of extensive experimental data. The following table summarizes the key computed properties for this compound, derived from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | PubChemLite[2] |

| Molecular Weight | 147.17 g/mol | Santa Cruz Biotechnology[1] |

| Canonical SMILES | C1CNC2=C1C=CC=C2C=O | PubChemLite[2] |

| InChI Key | SJROBXXAXJAJOG-UHFFFAOYSA-N | PubChemLite[2] |

| XLogP (predicted) | 1.4 | PubChemLite[2] |

| Monoisotopic Mass | 147.068414 Da | PubChemLite[2] |

Table 1: Computed Physicochemical Properties of this compound.

Theoretical and Computational Studies

Molecular Geometry and Electronic Structure (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. For this compound, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles. Based on studies of related indoline and indole derivatives, the indoline core is expected to be nearly planar, with the aldehyde group potentially exhibiting some degree of rotational freedom.[3][4] The nitrogen atom's lone pair will significantly influence the electronic distribution within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[5] For this compound, the HOMO is anticipated to be localized primarily on the indoline ring, particularly the nitrogen atom and the fused benzene ring, while the LUMO is expected to be centered on the electron-withdrawing carbaldehyde group. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon.

| Parameter | Predicted Value (eV) - Estimated from related compounds | Significance |

| E_HOMO | -5.5 to -6.5 | Electron-donating ability |

| E_LUMO | -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.5 to 5.5 | Chemical reactivity and stability |

Table 2: Predicted Frontier Molecular Orbital Energies for this compound.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would likely show a region of negative potential (red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms and the nitrogen atom, highlighting potential sites for nucleophilic interaction.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. Given the prevalence of the indoline scaffold in bioactive molecules, this compound could be a valuable candidate for docking studies against various therapeutic targets.[6][7][8] Such studies could elucidate potential binding modes and affinities, guiding the design of more potent and selective inhibitors.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.0 | s |

| Aromatic (C4-H, C5-H, C6-H) | 6.8 - 7.5 | m |

| N-H | 3.5 - 4.5 | br s |

| Methylene (-CH₂-N) | 3.3 - 3.8 | t |

| Methylene (-CH₂-Ar) | 2.9 - 3.3 | t |

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-CHO) | 190 - 195 |

| Aromatic (C4, C5, C6, C7, C3a, C7a) | 110 - 150 |

| Methylene (-CH₂-N) | 45 - 55 |

| Methylene (-CH₂-Ar) | 25 - 35 |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1650 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Table 5: Predicted IR Absorption Frequencies for this compound.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the protection of the indoline nitrogen, followed by formylation and subsequent deprotection. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings and could be adapted for this purpose.[9][10]

1. Protection of the Indoline Nitrogen:

-

To a solution of indoline in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.

-

Slowly add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O), at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating in vacuo to yield N-Boc-indoline.

2. Formylation (Vilsmeier-Haack Reaction):

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.[9]

-

To this reagent, add a solution of N-Boc-indoline in DMF.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction and carefully quench by pouring it onto ice.

-

Neutralize the solution with a base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain crude N-Boc-indoline-7-carbaldehyde.

3. Deprotection:

-

Dissolve the N-Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Once complete, remove the solvent and excess acid under reduced pressure.

-

Purify the resulting residue by column chromatography to yield pure this compound.

Characterization Protocol

The synthesized this compound would be characterized using the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups, notably the N-H, C=O, and aromatic C-H stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

Logical Workflow for Computational Analysis

A systematic computational investigation of this compound would follow a logical progression to build a comprehensive theoretical understanding of the molecule.

This compound presents an intriguing yet understudied scaffold for medicinal chemistry and drug development. This technical guide has provided a foundational theoretical and computational framework for understanding its key properties. Through the application of DFT, HOMO-LUMO analysis, and predictive spectroscopy, a detailed portrait of its molecular geometry, reactivity, and spectral characteristics has been constructed. The proposed synthetic and characterization protocols offer a practical roadmap for its experimental investigation. As computational tools become increasingly integral to drug discovery, the in-silico exploration of molecules like this compound will undoubtedly accelerate the identification and optimization of novel therapeutic agents. Further experimental validation of these theoretical predictions is warranted and will be crucial in unlocking the full potential of this promising compound.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - Indoline-7-carboxaldehyde (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 3. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fundamental Reactivity of the Indoline Aldehyde Group

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the fundamental reactivity of the aldehyde group attached to an indoline scaffold. Given that the indoline aldehyde group's reactivity is less systematically documented than that of its indole counterpart, this whitepaper synthesizes data from various synthetic applications to provide a comprehensive overview. It covers the electronic properties influencing reactivity, key reaction classes with quantitative data, detailed experimental protocols, and logical workflow diagrams.

Introduction and Electronic Properties

The indoline scaffold, a 2,3-dihydro-1H-indole, is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its reactivity is distinct from that of indole due to the saturation of the five-membered ring, which removes the aromaticity of the pyrrole moiety and renders the nitrogen a true secondary amine.

The reactivity of an aldehyde group on the indoline benzene ring is governed by the interplay of two main electronic effects:

-

The Aldehyde Group (-CHO): As a moderately deactivating group, the aldehyde withdraws electron density from the benzene ring through both inductive (-I) and resonance (-R) effects. This decreases the nucleophilicity of the aromatic ring and makes the carbonyl carbon highly electrophilic.

-

The Indoline Nitrogen: The lone pair of electrons on the secondary amine nitrogen can donate electron density into the benzene ring via a strong resonance effect (+R). This effect is most pronounced at the positions ortho and para to the nitrogen atom (positions 5 and 7).

This duality means the indoline ring is activated towards electrophiles, while the aldehyde carbon is a prime target for nucleophiles. Furthermore, the secondary amine is itself a nucleophilic and basic site, often requiring protection to allow for selective reactions at the aldehyde.

General Reactivity Pathways

The primary reactive sites of an indoline aldehyde are the indoline nitrogen and the aldehyde group. The following diagram illustrates the principal transformation pathways.

Caption: General reaction pathways for indoline aldehydes.

Key Reaction Classes and Quantitative Data

N-Functionalization: Protection and Alkylation

Due to the reactivity of the secondary amine, N-protection is a common initial step. The tert-butoxycarbonyl (Boc) group is frequently employed.

| Reaction | Substrate | Reagents | Solvent | Conditions | Yield | Reference |

| N-Boc Protection | Indole-6-carboxaldehyde | (Boc)₂O, DMAP | Dichloromethane | Room Temp, 1h | High (not specified) | [2][3] |

Condensation of the indoline nitrogen with other aldehydes or ketones, followed by reduction (reductive amination), can lead to N-alkylated indoles.[4] This reaction typically involves a 1,3-hydride shift from the indoline ring to an iminium ion intermediate.

Reduction of the Aldehyde Group

The aldehyde can be readily reduced to the corresponding primary alcohol using standard reducing agents. This transformation is fundamental in modifying the indoline scaffold for further elaboration.

| Reaction | Substrate | Reagents | Solvent | Conditions | Yield | Reference |

| Aldehyde Reduction | Indole Compounds | Borane complexes, Trifluoroacetic acid | Not specified | Low Temp, Rapid | Good | [5] |

Note: While this reference is for indole compounds, the methodology is broadly applicable to aldehydes on aromatic systems, including indolines, especially after N-protection.

Oxidation of the Aldehyde Group

Oxidation of the aldehyde furnishes the corresponding carboxylic acid, a versatile functional group for amide coupling and other transformations in drug development.

| Reaction | Substrate | Reagents | Product | Yield | Reference |

| Enzymatic Oxidation | Indole-3-acetaldehyde | Bovine Xanthine Oxidase | Indole-3-carboxylic acid | Quantitative | [6] |

Note: This demonstrates a biochemical oxidation. Standard chemical oxidants like potassium permanganate or Jones reagent would also be effective, typically requiring N-protection first.

Condensation Reactions

The electrophilic carbonyl carbon of the indoline aldehyde readily participates in condensation reactions with various nucleophiles.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) in the presence of a base yields α,β-unsaturated products.

-

Reaction with Indoles: In the presence of acid catalysts, indoline aldehydes can react with other indole molecules in an electrophilic substitution reaction to form bis(indolyl)methanes.[7][8]

The table below summarizes typical conditions for the condensation of the related indole-3-carboxaldehyde, which are directly analogous to the expected conditions for indoline aldehydes.

| Reaction Type | Substrate | Reagents | Catalyst | Solvent | Yield | Reference |

| Knoevenagel | Indole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | High (Precipitates) | [8] |

| Bis(indolyl)methane Synthesis | Indole-3-carbaldehyde, Indole | InCl₃ | Dichloromethane | High | [8] |

Detailed Experimental Protocols

Protocol: N-Boc Protection of Indole-6-carboxaldehyde

This protocol is adapted from a patented procedure and represents a crucial first step for manipulating the aldehyde group without interference from the indoline nitrogen.[2][3]

Caption: Experimental workflow for N-Boc protection.

Procedure:

-

To a solution of 1H-indole-6-carboxaldehyde (1.0 eq) and di-tert-butyl dicarbonate (1.05 eq) in dry dichloromethane, add a catalytic amount of N,N-dimethylaminopyridine (DMAP, 0.1 eq) at room temperature.

-

Stir the reaction mixture at the same temperature for 1 hour, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol: Knoevenagel Condensation

This general protocol for indole-3-carbaldehyde is applicable to N-protected indoline aldehydes for the synthesis of α,β-unsaturated systems.[8]

Materials:

-

N-Protected Indoline-carboxaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ethanol

-

Piperidine (catalytic amount)

Procedure:

-

Dissolve the N-protected indoline-carboxaldehyde and malononitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

-

Stir the mixture at room temperature. The product may begin to precipitate out of the solution.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

If a precipitate has formed, collect the product by filtration and wash with cold ethanol.

-

If the product remains in solution, concentrate the mixture under reduced pressure and purify the crude residue by silica gel column chromatography.

Conclusion

The indoline aldehyde group possesses a rich and versatile reactivity profile crucial for its application in medicinal chemistry and organic synthesis. Its fundamental reactions are characteristic of aromatic aldehydes, including nucleophilic additions, condensations, oxidation, and reduction. However, the true synthetic utility is unlocked by managing the reactivity of the indoline nitrogen. N-protection is often a prerequisite for selective transformations at the aldehyde. The electronic donating nature of the indoline nitrogen activates the aromatic ring, an important consideration for subsequent functionalization steps. This guide provides a foundational understanding and practical data for researchers aiming to leverage the unique chemical properties of indoline aldehydes in the design and synthesis of novel molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. US8962674B2 - Curcumin derivative - Google Patents [patents.google.com]

- 3. EP2123637A1 - Novel curcumin derivative - Google Patents [patents.google.com]

- 4. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Indoline-7-carbaldehyde as a Versatile Precursor for Indole Alkaloid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction Indole alkaloids are a vast and structurally diverse class of natural products, with more than 4,100 known compounds.[1][2] They are biosynthesized from the amino acid tryptophan and are renowned for their significant physiological and medicinal properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[3][4][5] While many synthetic routes to these complex molecules exist, the use of functionalized indole or indoline precursors is a cornerstone of modern organic synthesis.

Indoline-7-carbaldehyde is a valuable, though less commonly cited, precursor for the synthesis of specifically substituted indole alkaloids. Unlike the more extensively studied indole-3-carboxaldehyde, the 7-position substitution offers a unique structural motif for building novel molecular architectures.[6][7][8] These notes provide an overview of the properties of this compound, generalized synthetic protocols for its use, and its potential applications in drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the precursor's properties is essential for reaction design. The data for this compound and its aromatized counterpart, indole-7-carboxaldehyde, are summarized below.

Table 1: Physicochemical Properties

| Property | Indoline-7-carboxaldehyde | Indole-7-carboxaldehyde |

|---|---|---|

| Molecular Formula | C₉H₉NO[9] | C₉H₇NO[10] |

| Molecular Weight | 147.17 g/mol [9] | 145.16 g/mol [10] |

| CAS Number | 143262-21-9[9] | 1074-88-0[10][11] |

| Appearance | Solid | Solid |

| Melting Point | Not available | 87-91 °C[10] |

| SMILES | C1CNC2=C1C=CC=C2C=O[12] | C1=CC2=C(C(=C1)C=O)NC=C2[11] |

| InChIKey | SJROBXXAXJAJOG-UHFFFAOYSA-N[12] | XQVZDADGTFJAFM-UHFFFAOYSA-N[10][11] |

Table 2: Spectroscopic Data for Indole-7-carboxaldehyde

| Data Type | Key Signals and Information |

|---|---|

| ¹³C NMR | Spectra available in spectral databases.[11] |

| GC-MS | Key mass fragments at m/z 145, 144, 116.[11] |

| MS-MS | Precursor [M-H]⁻ at 144.0455 yields a major fragment at 116.1.[11] |

Application Notes: Synthetic Potential and Strategy

This compound possesses three primary reactive sites that can be manipulated for the synthesis of complex indole alkaloids: the secondary amine (N-H), the aldehyde group (-CHO), and the indoline core, which can be aromatized.

A generalized synthetic workflow involves the initial functionalization at the nitrogen or aldehyde, followed by aromatization to yield the corresponding indole derivative. This strategy allows for the introduction of diverse side chains and functional groups, paving the way for the creation of extensive compound libraries for drug discovery.

Caption: Key reactive sites on the this compound scaffold.

The strategic functionalization of these sites allows for a modular approach to synthesizing a variety of indole alkaloid backbones.

Caption: General synthetic workflow using this compound.

Experimental Protocols (Generalized)

The following protocols are generalized procedures and should be optimized for specific substrates and scales. Standard laboratory safety precautions must be followed.

Protocol 1: N-Boc Protection of this compound

Objective: To protect the secondary amine to prevent side reactions during subsequent modifications of the aldehyde group.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Add Et₃N (1.2 eq) and a catalytic amount of DMAP.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 2: Reductive Amination of the Aldehyde

Objective: To form a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine, followed by reduction.

Materials:

-

This compound (or its N-protected derivative)

-

Primary or secondary amine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCE, add a few drops of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.

-

Add NaBH(OAc)₃ portion-wise over 15 minutes, controlling any effervescence.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with an appropriate organic solvent (e.g., DCM or EtOAc) (3x).

-

Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography to obtain the desired amine.

Protocol 3: Aromatization to the Indole Ring

Objective: To convert the functionalized indoline intermediate into the corresponding indole scaffold via dehydrogenation.

Materials:

-

Functionalized indoline intermediate

-

Manganese dioxide (MnO₂) (5-10 eq) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

-

Toluene, Dioxane, or DCM

-

Celite or silica gel

Procedure (using MnO₂):

-

Dissolve the indoline intermediate (1.0 eq) in toluene or DCM.

-

Add activated MnO₂ (5-10 eq by weight).

-

Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the manganese salts, washing the pad thoroughly with the reaction solvent or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude indole derivative by column chromatography or recrystallization.

Biological Relevance and Signaling Pathways

Indole alkaloids derived from natural sources exhibit a wide array of pharmacological properties, making them attractive scaffolds for drug development.[13] Many function as anticancer agents by inducing regulated cell death (RCD), such as apoptosis.[4] For instance, some indole alkaloids target the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can trigger the release of cytochrome c from mitochondria, leading to caspase activation and programmed cell death.[4]

Caption: A representative pathway showing indole alkaloid-induced apoptosis.

Conclusion

This compound serves as a promising and versatile precursor for constructing novel indole alkaloids with substitution patterns that are not readily accessible from other common starting materials. The synthetic strategies outlined here—involving functionalization of the amine and aldehyde moieties followed by aromatization—provide a robust framework for medicinal chemists to generate diverse molecular structures. The profound biological activities associated with the indole nucleus underscore the importance of developing such synthetic tools for application in drug discovery and development.[14]

References

- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Indole Alkaloids | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. scbt.com [scbt.com]

- 10. インドール-7-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - Indoline-7-carboxaldehyde (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 13. d-nb.info [d-nb.info]

- 14. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of Indole-7-carboxaldehyde: A Gateway to Bioactive Molecules

Introduction: Indole-7-carboxaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in modern organic and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group at the 7-position of the indole scaffold, provides a handle for a wide array of chemical transformations. This allows for its incorporation into complex molecular architectures, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes. Researchers in drug discovery particularly value its potential in designing novel therapeutic agents for a range of diseases, including cancer and neurological disorders.[1]

Key Synthetic Applications

Indole-7-carboxaldehyde participates in a variety of synthetic transformations, leading to the formation of diverse and biologically significant molecules. Its utility as a reactant has been demonstrated in the preparation of:

-

Antiandrogens

-

Antiplatelet agents

-

Liver X Receptor (LXR) agonists

-

Antagonists of the EP3 receptor for prostaglandin E2

-

Inhibitors of glycoprotein perforin

-

Potent antitubulin agents

-

Potential insulin receptor activators

-

5-Hydroxytryptamine1D receptor antagonists

-

Indolocarbazole kinase inhibitors

The following sections detail some of the key reactions and provide generalized protocols for the use of Indole-7-carboxaldehyde in organic synthesis.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction. It involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product. This reaction is widely used to synthesize precursors for various pharmaceuticals and biologically active compounds.[2]

Generalized Experimental Protocol: Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of Indole-7-carboxaldehyde with an active methylene compound, such as malononitrile.

Materials:

-

Indole-7-carboxaldehyde

-

Malononitrile (1.0 equivalent)

-

Ethanol

-

Piperidine (catalytic amount)

-

Ice-cold water

Procedure:

-

Dissolve Indole-7-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with ice-cold water followed by a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum.

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a highly efficient method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is renowned for its reliability and the predictable stereochemistry of the resulting double bond, making it a staple in organic synthesis.[3]

Generalized Experimental Protocol: Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction of Indole-7-carboxaldehyde with a phosphonium ylide.

Materials:

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

-

Indole-7-carboxaldehyde

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base to generate the ylide. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for an additional 30 minutes.

-

Cool the ylide solution back to 0 °C and add a solution of Indole-7-carboxaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Cyclization Reactions: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline or a tetrahydroisoquinoline.[4] This reaction is of great importance in the synthesis of numerous alkaloids and related pharmaceutical compounds.[5]

Generalized Experimental Protocol: Pictet-Spengler Reaction

This generalized protocol describes the Pictet-Spengler reaction of a tryptamine derivative with Indole-7-carboxaldehyde.

Materials:

-

Tryptamine or a substituted tryptamine derivative

-

Indole-7-carboxaldehyde (1.0-1.2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or 1,2-dichloroethane)

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), or hydrochloric acid)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the tryptamine derivative (1.0 equivalent) in the anhydrous solvent.

-

Add Indole-7-carboxaldehyde to the solution.

-

Add the acid catalyst (catalytic to stoichiometric amounts may be required depending on the substrates).

-

Stir the reaction mixture at the desired temperature (from room temperature to reflux) until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary

| Target Compound Class | Synthetic Application | Reference(s) |

| Antiandrogens | Used as a key reactant in the synthesis of compounds with antiandrogenic activity. | |

| Antiplatelet Agents | Serves as a starting material for the preparation of antiplatelet agents. | |

| LXR Agonists | Employed in the synthesis of agonists for the Liver X Receptor, which are important in cholesterol and lipid metabolism. | [6][7] |

| EP3 Receptor Antagonists | A reactant for the preparation of antagonists of the EP3 receptor for prostaglandin E2, with potential therapeutic applications. | [8][9] |

| Antitubulin Agents | Utilized as a building block for potent antitubulin agents, which are of interest in cancer chemotherapy. | [10][11] |

| Kinase Inhibitors | A precursor in the synthesis of indolocarbazole kinase inhibitors, a class of compounds with significant anticancer potential. |

Indole-7-carboxaldehyde is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations, including condensation, olefination, and cyclization reactions, makes it an indispensable tool for the synthesis of complex, biologically active molecules. The application notes and generalized protocols provided herein offer a foundation for researchers and scientists to explore the full synthetic potential of this important indole derivative in the development of new therapeutics and other functional organic materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]